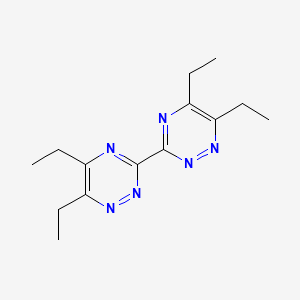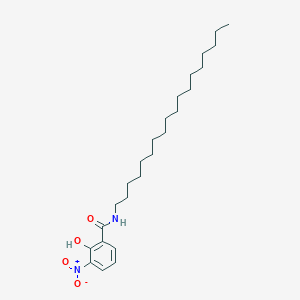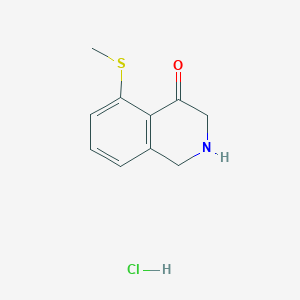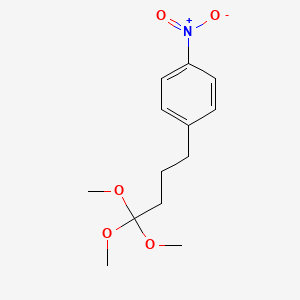![molecular formula C17H20OS B14363703 [4-(Benzylsulfanyl)butoxy]benzene CAS No. 90184-26-2](/img/structure/B14363703.png)
[4-(Benzylsulfanyl)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Benzylsulfanyl)butoxy]benzene: is an organic compound that features a benzene ring substituted with a benzylsulfanyl group and a butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzylsulfanyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzyl alcohol with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzylsulfanyl ether linkage. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Benzylsulfanyl)butoxy]benzene can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Benzyl derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: [4-(Benzylsulfanyl)butoxy]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions between sulfanyl groups and biological macromolecules. It may also serve as a building block for the synthesis of bioactive compounds.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the development of pharmaceuticals with antioxidant or antimicrobial properties. Its ability to undergo various chemical reactions makes it a versatile candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific functional properties. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of [4-(Benzylsulfanyl)butoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool for studying molecular mechanisms in biological systems.
Vergleich Mit ähnlichen Verbindungen
- [4-(Methylsulfanyl)butoxy]benzene
- [4-(Ethylsulfanyl)butoxy]benzene
- [4-(Propylsulfanyl)butoxy]benzene
Comparison: Compared to its analogs, [4-(Benzylsulfanyl)butoxy]benzene exhibits unique reactivity due to the presence of the benzyl group. This structural feature enhances its ability to participate in various chemical reactions and increases its potential applications in different fields. The benzyl group also imparts distinct physical and chemical properties, making this compound a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
90184-26-2 |
|---|---|
Molekularformel |
C17H20OS |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
4-benzylsulfanylbutoxybenzene |
InChI |
InChI=1S/C17H20OS/c1-3-9-16(10-4-1)15-19-14-8-7-13-18-17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 |
InChI-Schlüssel |
DLLJYIYWGPAALV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCCCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)



